

E7130: A Novel Microtubule Inhibitor for Advanced Angiogenesis Research

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Compound of Interest

Compound Name: E7130

Cat. No.: B14018519

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically derived analog of halichondrin B, a complex natural product isolated from the marine sponge *Halichondria okadai*.^{[1][2][3]} As a potent microtubule dynamics inhibitor, **E7130** exhibits significant anti-proliferative activity against a range of cancer cell lines.^{[4][5]} Beyond its cytotoxic effects, **E7130** is distinguished by its unique ability to modulate the tumor microenvironment (TME), primarily through the suppression of cancer-associated fibroblasts (CAFs) and the promotion of tumor vasculature remodeling.^{[2][4]} This dual mechanism of action makes **E7130** a valuable tool for investigating the complex interplay between tumor cells, the surrounding stroma, and angiogenesis.

These application notes provide a comprehensive overview of **E7130**'s mechanism of action and offer detailed protocols for its use in key in vitro and in vivo angiogenesis assays.

Mechanism of Action

E7130's primary mechanism of action is the inhibition of microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.^{[6][7]} Uniquely, **E7130** also remodels the TME. It has been shown to reduce the population of α -SMA (alpha-smooth muscle actin)-positive CAFs, which are known to contribute to a desmoplastic, pro-tumorigenic stroma.^{[1][2]} This effect is mediated through the disruption

of the TGF- β signaling pathway, which is crucial for the transdifferentiation of fibroblasts into myofibroblasts.[4]

Furthermore, **E7130** influences the tumor vasculature. In preclinical xenograft models, treatment with **E7130** has been observed to increase intratumoral microvessel density (MVD), as indicated by an increase in CD31-positive endothelial cells.[1][2] This vascular remodeling effect is thought to improve tumor perfusion and the delivery of other therapeutic agents. The modulation of the TME by **E7130** involves the PI3K/AKT/mTOR signaling pathway.[4]

Quantitative Data

The following tables summarize the quantitative data reported for **E7130** in various studies.

Table 1: In Vitro Anti-proliferative Activity of **E7130** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
KPL-4	Breast Cancer	0.01 - 0.1
OSC-19	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
FaDu	Pharyngeal Squamous Cell Carcinoma	0.01 - 0.1
HSC-2	Oral Squamous Cell Carcinoma	0.01 - 0.1

Data from MedChemExpress.[4]

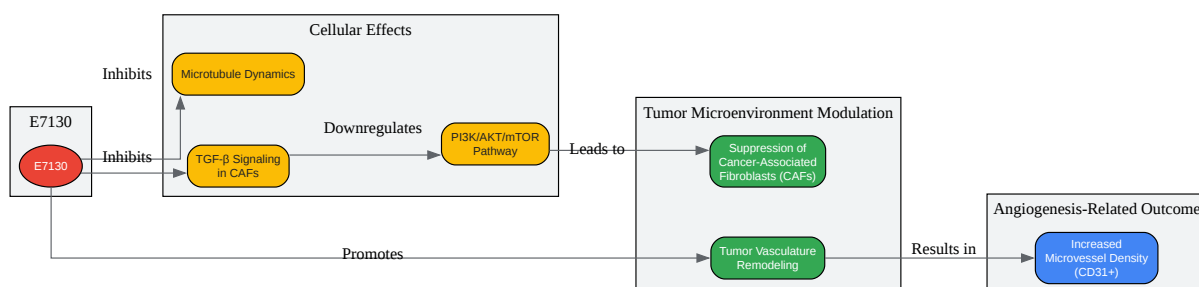
Table 2: In Vivo Efficacy of **E7130** in Xenograft Models

Animal Model	Tumor Type	Dosage Range (µg/kg, i.v.)	Observed Effects
BALB/c Mice	HSC-2 SCCHN Xenograft	45 - 180	Increased intratumoral microvessel density (MVD), tumor regression (with cetuximab)
BALB/c Mice	FaDu SCCHN Xenograft	45 - 180	Reduction in α -SMA-positive CAFs, modulation of fibroblast phenotypes

Data from MedChemExpress.[4]

Signaling Pathways and Experimental Workflow

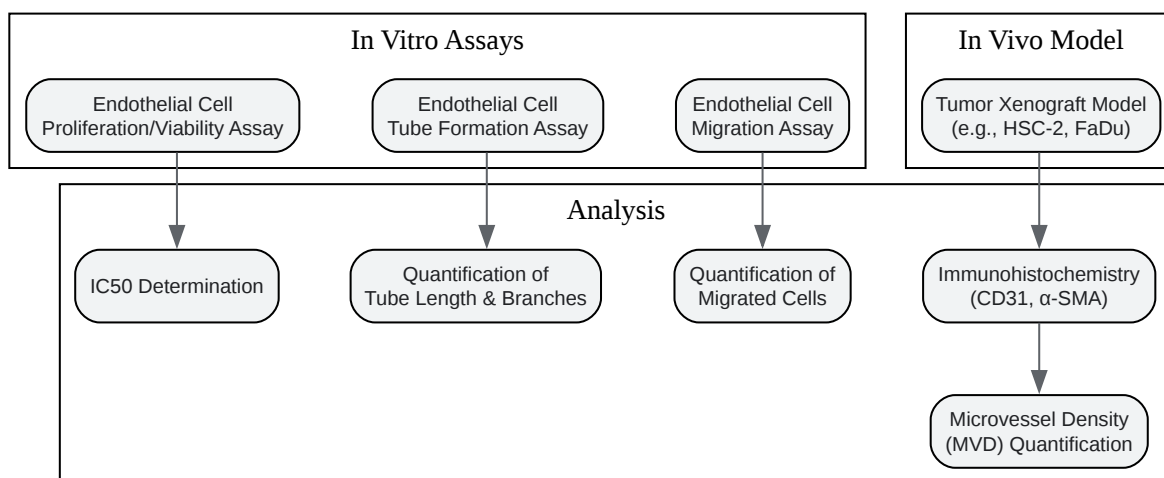
Diagram 1: **E7130** Signaling Pathway in the Tumor Microenvironment



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Caption: **E7130**'s impact on TME and angiogenesis.

Diagram 2: Experimental Workflow for Studying **E7130** in Angiogenesis



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Caption: Workflow for angiogenesis studies with **E7130**.

Experimental Protocols

In Vitro Angiogenesis Assays

1. Endothelial Cell Proliferation/Viability Assay

This assay determines the direct effect of **E7130** on the proliferation and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

- Materials:
 - HUVECs
 - Endothelial Cell Growth Medium (EGM-2)

- 96-well cell culture plates
- **E7130** stock solution (in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
- Plate reader
- Protocol:
 - Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
 - Prepare serial dilutions of **E7130** in EGM-2. Due to its high potency on cancer cells, a starting concentration range of 0.01 nM to 1 µM is recommended for initial range-finding experiments.
 - Add 100 µL of the **E7130** dilutions to the respective wells. Include a vehicle control (DMSO) at the highest concentration used.
 - Incubate for 48-72 hours.
 - Add the cell viability reagent according to the manufacturer's instructions.
 - Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Endothelial Cell Tube Formation Assay

This assay assesses the ability of **E7130** to inhibit or modulate the formation of capillary-like structures by endothelial cells.

- Materials:
 - HUVECs

- Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
- 96-well plate
- EGM-2
- **E7130** stock solution
- Calcein AM (for visualization)
- Inverted fluorescence microscope
- Protocol:
 - Thaw the basement membrane matrix on ice overnight.
 - Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix and allow it to solidify at 37°C for 30-60 minutes.
 - Harvest HUVECs and resuspend them in EGM-2 at a density of 2×10^5 cells/mL.
 - Prepare different concentrations of **E7130** in the cell suspension. Based on its known mechanism, concentrations ranging from 0.1 nM to 100 nM could be a starting point.
 - Add 100 µL of the cell suspension containing **E7130** to each well.
 - Incubate at 37°C for 4-18 hours.
 - Visualize and capture images of the tube network using an inverted microscope.
 - For quantitative analysis, stain the cells with Calcein AM and acquire fluorescent images. Analyze the total tube length, number of branches, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

3. Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of **E7130** on the migration of endothelial cells towards a chemoattractant.

- Materials:
 - Transwell inserts (8 µm pore size) for a 24-well plate
 - HUVECs
 - Serum-free endothelial basal medium (EBM-2)
 - EGM-2 (as a chemoattractant)
 - **E7130** stock solution
 - Cotton swabs
 - Methanol
 - Crystal Violet staining solution
- Protocol:
 - Pre-coat the transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or gelatin) if required.
 - Add 600 µL of EGM-2 (containing a chemoattractant like VEGF or serum) to the lower chamber of the 24-well plate.
 - Harvest HUVECs and resuspend them in serum-free EBM-2 at a concentration of 1×10^6 cells/mL.
 - Treat the cells with various concentrations of **E7130** for a predetermined time (e.g., 1-2 hours) before seeding.
 - Add 100 µL of the treated cell suspension to the upper chamber of the transwell inserts.
 - Incubate for 4-6 hours at 37°C.
 - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

- Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
- Count the number of migrated cells in several random fields under a microscope.

In Vivo Angiogenesis Assay

Tumor Xenograft Model and Immunohistochemical Analysis

This in vivo assay assesses the effect of **E7130** on tumor growth and vasculature in a living organism.

- Materials:
 - Immunocompromised mice (e.g., BALB/c nude)
 - Human cancer cell line (e.g., HSC-2 or FaDu)
 - **E7130** for injection
 - Calipers
 - Tissue fixation and processing reagents (formalin, paraffin)
 - Primary antibodies: anti-CD31 (for endothelial cells) and anti- α -SMA (for CAFs)
 - Secondary antibodies and detection reagents
 - Microscope with image analysis software
- Protocol:
 - Inject cancer cells subcutaneously into the flank of the mice.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize mice into treatment and control groups.

- Administer **E7130** intravenously (i.v.) at doses ranging from 45 to 180 µg/kg, following a predetermined schedule (e.g., once or twice weekly).[4]
- Monitor tumor growth regularly using calipers.
- At the end of the study, euthanize the mice and excise the tumors.
- Fix the tumors in formalin and embed in paraffin.
- Perform immunohistochemistry (IHC) on tumor sections using anti-CD31 and anti-α-SMA antibodies.
- Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per unit area in several "hotspots" of high vascularization.
- Quantify the α-SMA-positive area to assess the effect on CAFs.

Conclusion

E7130 is a multifaceted compound with potent anti-cancer and TME-modulating properties. Its ability to inhibit microtubule dynamics, suppress CAFs, and remodel the tumor vasculature makes it an invaluable tool for angiogenesis research. The protocols outlined in these application notes provide a framework for investigating the direct effects of **E7130** on endothelial cells and its broader impact on the tumor microenvironment in vivo. These studies will contribute to a deeper understanding of the complex mechanisms of angiogenesis and may inform the development of novel anti-cancer therapies.

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